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Compound of Interest

Compound Name: Y08175

Cat. No.: B12410146 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and pharmacological profile of Y08175, also known as FR64822. The information presented is

intended for researchers, scientists, and professionals involved in drug development and

discovery.

Chemical Structure and Properties
Y08175 is chemically identified as N-(4-pyridylcarbamoyl)amino-1,2,3,6-tetrahydropyridine.

While a definitive public database entry with a downloadable structure file for Y08175 is not

readily available, its chemical name allows for the confident deduction of its structure.

Chemical Structure:

Based on this structure, the following physicochemical properties can be calculated:

Table 1: Physicochemical Properties of Y08175
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Property Value

Molecular Formula C₁₁H₁₄N₄O

Molecular Weight 218.26 g/mol

Topological Polar Surface Area (TPSA) 71.9 Å²

Hydrogen Bond Donors 2

Hydrogen Bond Acceptors 4

LogP (calculated) 0.8

Note: These properties are calculated based on the chemical structure and may vary slightly

from experimentally determined values.

Pharmacological Properties and Mechanism of
Action
Y08175 is a novel, non-opioid antinociceptive compound.[1] Its primary mechanism of action is

the indirect stimulation of dopamine D2 receptors.[1] This mode of action distinguishes it from

traditional opioid analgesics and non-steroidal anti-inflammatory drugs (NSAIDs).

Table 2: Pharmacological Data for Y08175

Parameter Value Species Assay

ED₅₀ 1.8 mg/kg (p.o.) Mouse
Acetic Acid Writhing

Test

The antinociceptive activity of Y08175 is significantly attenuated by pretreatment with the

dopamine D2 receptor antagonist, sulpiride, but not by the D1 antagonist, Sch23390.[1]

Furthermore, reserpine, a monoamine depleting agent, also reduces its analgesic effect.[1]

These findings strongly support the involvement of the dopaminergic system, specifically D2

receptors, in the analgesic properties of Y08175.[1]

Signaling Pathway
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The proposed signaling pathway for the antinociceptive action of Y08175 is initiated by its

indirect agonistic activity at dopamine D2 receptors.

Proposed Signaling Pathway of Y08175

Y08175 Dopamine D2 Receptor
(Indirect Stimulation)

 Adenylyl Cyclase
(Inhibition) ↓ cAMP ↓ PKA Activity Modulation of

Neuronal Excitability
Antinociception/

Analgesia

Click to download full resolution via product page

Caption: Proposed mechanism of Y08175 leading to analgesia.

Experimental Protocols
The primary in vivo assay used to characterize the antinociceptive activity of Y08175 is the

acetic acid-induced writhing test.

Acetic Acid-Induced Writhing Test
Objective: To assess the peripheral analgesic activity of a test compound.

Principle: The intraperitoneal injection of a dilute solution of acetic acid in mice causes a

characteristic stretching and writhing behavior, which is a response to visceral pain. Analgesic

compounds reduce the frequency of these writhes.

Methodology:

Animals: Male ICR mice are typically used.

Test Compound Administration: Y08175 is administered orally (p.o.) at a predetermined time

before the acetic acid injection. A vehicle control group receives the vehicle under the same

conditions.

Induction of Writhing: A solution of 0.6% acetic acid is injected intraperitoneally (i.p.) at a

volume of 10 mL/kg.

Observation: Immediately after the acetic acid injection, the mice are placed in an

observation chamber, and the number of writhes (abdominal constrictions and stretching of
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the hind limbs) is counted for a set period, typically 20 minutes.

Data Analysis: The percentage of inhibition of writhing is calculated for the compound-treated

groups compared to the vehicle control group. The dose that produces a 50% reduction in

writhing (ED₅₀) is then determined.

Experimental Workflow:

Acetic Acid-Induced Writhing Test Workflow

Animal Preparation

Treatment

Nociceptive Challenge

Observation & Data Collection

Data Analysis

Acclimatize Mice

Administer Y08175 (p.o.)
or Vehicle

Inject Acetic Acid (i.p.)

Count Writhes for 20 min

Calculate % Inhibition

Determine ED₅₀
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Caption: Workflow for the acetic acid-induced writhing test.

Synthesis
While a specific, detailed synthesis protocol for N-(4-pyridylcarbamoyl)amino-1,2,3,6-

tetrahydropyridine was not found in the reviewed literature, a highly analogous synthesis for a

similar compound, N-[(4-pyrimidinylcarbamoyl)amino]-1,2,3,6-tetrahydropyridine, has been

reported. This suggests a likely synthetic route for Y08175.

Proposed Synthesis of Y08175:

The synthesis would likely involve the reaction of N-(phenoxycarbonylamino)-1,2,3,6-

tetrahydropyridine with 4-aminopyridine in the presence of a suitable base and solvent.

Logical Relationship of Synthesis:

Proposed Synthesis of Y08175

N-(phenoxycarbonylamino)-
1,2,3,6-tetrahydropyridine

Y08175
(N-(4-pyridylcarbamoyl)amino-

1,2,3,6-tetrahydropyridine)
4-Aminopyridine

Base (e.g., DMAP)
Solvent (e.g., Dichloroethane)

Heat
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Caption: Proposed synthetic route for Y08175.

Conclusion
Y08175 (FR64822) is a promising non-opioid analgesic candidate with a unique mechanism of

action involving the indirect stimulation of dopamine D2 receptors. Its efficacy in preclinical

models of pain, such as the acetic acid-induced writhing test, warrants further investigation.
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The information provided in this technical guide serves as a foundational resource for

researchers and drug development professionals interested in exploring the therapeutic

potential of this and similar compounds. Further studies are required to fully elucidate its

physicochemical properties, optimize its synthesis, and comprehensively evaluate its safety

and efficacy profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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